

Spectroscopic Profile of 3-(4-Methoxyphenoxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Methoxyphenoxy)benzaldehyde

Cat. No.: B1360231

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for the aromatic compound **3-(4-methoxyphenoxy)benzaldehyde**. The structural elucidation of this diaryl ether derivative is paramount for its application in research, particularly in the fields of medicinal chemistry and materials science, where precise molecular architecture dictates function. This document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing field-proven insights into the interpretation of the spectra and the experimental rationale.

Molecular Structure and Analytical Overview

The structural integrity of a synthesized compound is the bedrock of reliable scientific research. For **3-(4-methoxyphenoxy)benzaldehyde**, a molecule featuring two aromatic rings linked by an ether oxygen and bearing aldehyde and methoxy functional groups, a multi-faceted spectroscopic approach is essential for unambiguous characterization. Each technique—NMR, IR, and MS—provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating confirmation of the molecule's identity and purity.

Below is a diagram illustrating the chemical structure and the numbering convention used for the purpose of spectroscopic assignments in this guide.

Caption: Structure of **3-(4-Methoxyphenoxy)benzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. The spectrum for **3-(4-methoxyphenoxy)benzaldehyde** was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃).[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.90	s	1H	Aldehydic proton (-CHO)
7.53	m	1H	Aromatic proton
7.51	m	1H	Aromatic proton
7.43	m	1H	Aromatic proton
7.37	m	1H	Aromatic proton
7.21	m	1H	Aromatic proton
6.99	m	2H	Aromatic protons
6.90	m	2H	Aromatic protons
3.78	s	3H	Methoxy protons (-OCH ₃)

Interpretation of the ¹H NMR Spectrum:

The downfield singlet at 9.90 ppm is highly characteristic of an aldehydic proton, confirming the presence of the -CHO group. The singlet at 3.78 ppm, integrating to three protons, is indicative of the methoxy (-OCH₃) group. The complex multiplets in the aromatic region (6.90-7.53 ppm) correspond to the protons on the two benzene rings. The integration of these signals accounts

for the remaining eight aromatic protons. The specific splitting patterns within this region arise from the coupling between adjacent protons on the rings, and their chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum of **3-(4-methoxyphenoxy)benzaldehyde** was obtained in CDCl₃.[\[2\]](#)[\[3\]](#)

Chemical Shift (δ) ppm	Assignment
~192	Aldehydic Carbon (C=O)
~160	Aromatic Carbon (C-O)
~158	Aromatic Carbon (C-O)
~150	Aromatic Carbon (C-O)
~138	Aromatic Carbon (C-CHO)
~130	Aromatic Carbon (CH)
~125	Aromatic Carbon (CH)
~122	Aromatic Carbon (CH)
~120	Aromatic Carbon (CH)
~118	Aromatic Carbon (CH)
~115	Aromatic Carbon (CH)
55.6	Methoxy Carbon (-OCH ₃)

Interpretation of the ¹³C NMR Spectrum:

The signal at approximately 192 ppm is characteristic of an aldehyde carbonyl carbon. The signal around 55.6 ppm corresponds to the methoxy carbon. The remaining signals in the downfield region (115-160 ppm) are attributed to the twelve aromatic carbons. The carbons attached to the oxygen atoms (C-O) are shifted further downfield due to the deshielding effect of the electronegative oxygen. The quaternary carbons and the protonated carbons can be

distinguished using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra for aromatic aldehydes is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the solid **3-(4-methoxyphenoxy)benzaldehyde** in about 0.6-0.7 mL of deuterated chloroform (CDCl_3). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region.^[4]
- Data Acquisition: Acquire the ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For the ^{13}C NMR spectrum, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. The chemical shifts are referenced to the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3050-3000	C-H stretch	Aromatic
~2850 and ~2750	C-H stretch (Fermi doublet)	Aldehyde
~1700	C=O stretch	Aldehyde (conjugated)
~1600, ~1500	C=C stretch	Aromatic
~1240	C-O stretch (asymmetric)	Aryl ether
~1170	C-O stretch (symmetric)	Aryl ether
~1030	C-O stretch	Methoxy group

Interpretation of the IR Spectrum:

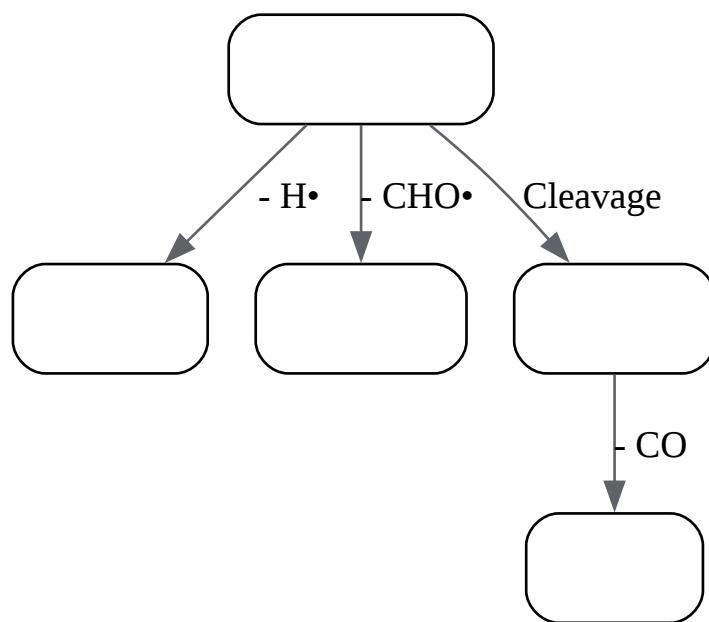
The IR spectrum of **3-(4-methoxyphenoxy)benzaldehyde** is expected to show several characteristic absorption bands. A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching of a conjugated aldehyde. The presence of an aldehyde is further confirmed by two weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹, which are characteristic of the C-H stretch of the aldehyde group (a Fermi doublet). The aromatic nature of the molecule is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1500 cm⁻¹ region. The prominent C-O stretching bands for the aryl ether linkage are expected around 1240 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric). The C-O stretch of the methoxy group will also be present.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

For a solid sample like **3-(4-methoxyphenoxy)benzaldehyde**, the KBr pellet method is a common and reliable sample preparation technique.[\[5\]](#)[\[6\]](#)

- Sample Grinding: Finely grind a small amount (1-2 mg) of the compound with an agate mortar and pestle.
- Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the ground sample and mix thoroughly.

- Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.


Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its structure. The electron ionization (EI) mass spectrum of **3-(4-methoxyphenoxy)benzaldehyde** was obtained from the NIST WebBook.[\[1\]](#)

m/z	Relative Intensity	Proposed Fragment
228	100	[M] ⁺ (Molecular Ion)
227	~20	[M-H] ⁺
199	~5	[M-CHO] ⁺
123	~10	[C ₇ H ₇ O ₂] ⁺
105	~20	[C ₇ H ₅ O] ⁺
77	~25	[C ₆ H ₅] ⁺

Interpretation of the Mass Spectrum:

The mass spectrum shows a prominent molecular ion peak [M]⁺ at an m/z of 228, which corresponds to the molecular weight of C₁₄H₁₂O₃. This is the base peak, indicating the relative stability of the molecular ion under EI conditions. A significant peak at m/z 227 corresponds to the loss of a hydrogen atom ([M-H]⁺), likely from the aldehyde group. The peak at m/z 199 is due to the loss of the formyl radical (-CHO). Further fragmentation of the diaryl ether structure leads to other characteristic ions. The fragmentation pattern provides strong evidence for the proposed structure.

[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway for **3-(4-methoxyphenoxy)benzaldehyde**.

Conclusion

The comprehensive spectroscopic analysis of **3-(4-methoxyphenoxy)benzaldehyde** through ^1H NMR, ^{13}C NMR, IR, and MS provides a cohesive and unambiguous confirmation of its molecular structure. The data presented in this guide are consistent with the presence of an aromatic aldehyde, a diaryl ether linkage, and a methoxy group. The detailed interpretation of each spectrum, grounded in established principles of spectroscopy, serves as a reliable reference for researchers and scientists. The experimental protocols outlined herein represent best practices for obtaining high-quality data for this class of compounds, ensuring scientific integrity and reproducibility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzaldehyde, 3-(4-methoxyphenoxy)- [webbook.nist.gov]
- 2. 3-(4-METHOXYPHENOXY)BENZALDEHYDE(62373-80-2) 13C NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. eng.uc.edu [eng.uc.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-(4-Methoxyphenoxy)benzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1360231#spectroscopic-data-of-3-4-methoxyphenoxy-benzaldehyde-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com